molecular formula C13H18O5 B8571159 4-(2,3,4-Trimethoxyphenyl)butanoic acid CAS No. 51686-52-3

4-(2,3,4-Trimethoxyphenyl)butanoic acid

Cat. No.: B8571159
CAS No.: 51686-52-3
M. Wt: 254.28 g/mol
InChI Key: JEDKKYZYTPHGSF-UHFFFAOYSA-N
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Description

4-(2,3,4-Trimethoxyphenyl)butanoic acid (CAS 10538-48-4) is a substituted butanoic acid derivative featuring a phenyl ring with three methoxy (-OCH₃) groups at positions 2, 3, and 4. Its molecular formula is C₁₃H₁₈O₅, with a molecular weight of 254.28 g/mol. The compound’s structure combines a lipophilic trimethoxyphenyl moiety with a carboxylic acid functional group, making it a candidate for studies in medicinal chemistry, agrochemicals, and material science.

Properties

CAS No.

51686-52-3

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

4-(2,3,4-trimethoxyphenyl)butanoic acid

InChI

InChI=1S/C13H18O5/c1-16-10-8-7-9(5-4-6-11(14)15)12(17-2)13(10)18-3/h7-8H,4-6H2,1-3H3,(H,14,15)

InChI Key

JEDKKYZYTPHGSF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CCCC(=O)O)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Chain Length Variants

  • 5-(2,3,4-Trimethoxyphenyl)pentanoic acid (CAS 51686-52-3): This analog has a pentanoic acid chain (five carbons) instead of butanoic acid (four carbons). The longer chain increases molecular weight (268.31 g/mol) and may enhance membrane permeability or alter binding affinity in biological systems. Structural similarity is high (score: 0.98) .
  • 3-(2,3-Dimethoxyphenyl)propanoic acid (CAS 54131-06-5): With a shorter propanoic acid chain (three carbons) and only two methoxy groups, this compound exhibits reduced steric bulk and lower lipophilicity compared to the target compound. Its molecular weight is 210.23 g/mol .

Substituent Position and Functional Group Variations

  • 4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid (CAS 5101-00-8): Features a ketone group at the fourth carbon of the butanoic acid chain and methoxy groups at positions 3, 4, and 5 on the phenyl ring. The ketone introduces polarity, lowering the pKa (4.44) compared to the non-oxo variant. Molecular weight is 268.26 g/mol, with a melting point of 121–122°C .
  • Similarity score: 0.96 .

Physicochemical Properties

Property 4-(2,3,4-Trimethoxyphenyl)butanoic Acid 4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic Acid 4-(2,4-Dichlorophenoxy)butanoic Acid
Molecular Formula C₁₃H₁₈O₅ C₁₃H₁₆O₆ C₁₀H₁₀Cl₂O₃
Molecular Weight (g/mol) 254.28 268.26 249.10
Key Functional Groups Carboxylic acid, 3× methoxy Carboxylic acid, ketone, 3× methoxy Carboxylic acid, 2× chloro, phenoxy
Predicted pKa ~4.5 (estimated) 4.44 ~2.8–3.5 (chloro effects)
Lipophilicity High (methoxy dominance) Moderate (ketone reduces lipophilicity) High (chloro substituents)

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound 10538-48-4 C₁₃H₁₈O₅ 254.28 2,3,4-trimethoxy High lipophilicity
5-(2,3,4-Trimethoxyphenyl)pentanoic acid 51686-52-3 C₁₄H₂₀O₅ 268.31 2,3,4-trimethoxy Longer chain, similar structure
4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid 5101-00-8 C₁₃H₁₆O₆ 268.26 3,4,5-trimethoxy, oxo Mp 121–122°C, pKa 4.44
3-(2,3-Dimethoxyphenyl)propanoic acid 54131-06-5 C₁₁H₁₄O₄ 210.23 2,3-dimethoxy Shorter chain, lower weight
4-(2,4-Dichlorophenoxy)butanoic acid N/A C₁₀H₁₀Cl₂O₃ 249.10 2,4-dichloro, phenoxy High electronegativity

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